molecular formula C19H21ClN2O4S B285471 N-[5-chloro-2-(4-morpholinyl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide

N-[5-chloro-2-(4-morpholinyl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide

Cat. No. B285471
M. Wt: 408.9 g/mol
InChI Key: FDAIPASOFTZWEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-chloro-2-(4-morpholinyl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is commonly referred to as CMMS and is a potent inhibitor of the protein kinase CK2. CK2 is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

CMMS inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This inhibits the phosphorylation of CK2 substrates and leads to the disruption of various cellular processes. CK2 has been shown to play a crucial role in the regulation of various signaling pathways, including the Wnt/β-catenin pathway and the NF-κB pathway. Inhibition of CK2 by CMMS has been shown to lead to the inhibition of these pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CMMS has been shown to have various biochemical and physiological effects. Inhibition of CK2 by CMMS has been shown to lead to the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. CMMS has also been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway. In addition, CMMS has been shown to have neuroprotective effects by inhibiting the phosphorylation of tau protein, which is involved in the pathogenesis of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

CMMS has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for investigating the role of CK2 in various cellular processes. CMMS has also been shown to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for drug development. However, CMMS has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to use in some assays. In addition, CMMS has been shown to have off-target effects on other kinases, which can complicate the interpretation of results.

Future Directions

There are several future directions for the research on CMMS. One direction is to investigate the potential therapeutic effects of CMMS in various diseases, such as cancer, neurodegenerative disorders, and viral infections. Another direction is to develop more potent and selective CK2 inhibitors based on the structure of CMMS. In addition, the development of new assays to study the effects of CK2 inhibition by CMMS would be valuable for further understanding the mechanisms of action of this compound. Finally, the combination of CMMS with other drugs or therapies could be explored to enhance its therapeutic effects.

Synthesis Methods

The synthesis method of CMMS involves the reaction of 5-chloro-2-aminophenyl with morpholine to form N-[5-chloro-2-(4-morpholinyl)phenyl]acetamide. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form N-[5-chloro-2-(4-morpholinyl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide. The final product is obtained through purification by column chromatography.

Scientific Research Applications

CMMS has been extensively used in scientific research due to its ability to inhibit CK2 activity. CK2 is an enzyme that is overexpressed in various types of cancer, and its inhibition has been shown to have anti-tumor effects. CMMS has been used in various in vitro and in vivo studies to investigate the role of CK2 in cancer and to develop novel anti-cancer drugs. CMMS has also been shown to have potential therapeutic effects in other diseases, such as neurodegenerative disorders and viral infections.

properties

Molecular Formula

C19H21ClN2O4S

Molecular Weight

408.9 g/mol

IUPAC Name

N-(5-chloro-2-morpholin-4-ylphenyl)-2-(4-methylphenyl)sulfonylacetamide

InChI

InChI=1S/C19H21ClN2O4S/c1-14-2-5-16(6-3-14)27(24,25)13-19(23)21-17-12-15(20)4-7-18(17)22-8-10-26-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23)

InChI Key

FDAIPASOFTZWEX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3

Origin of Product

United States

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